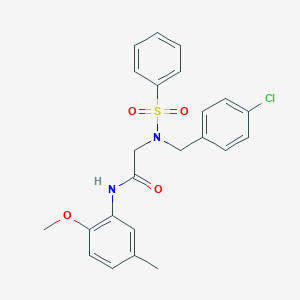![molecular formula C23H27N3O2S B301036 (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301036.png)
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DABO, is a thiazolidinone derivative that has been studied for its potential as an antiviral agent. This compound has shown activity against HIV-1 and other viruses, making it a promising candidate for further research.
作用机制
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one inhibits the replication of HIV-1 by binding to the reverse transcriptase enzyme and blocking its activity. This prevents the virus from replicating and spreading to other cells in the body. This compound has also been shown to inhibit the activity of other enzymes involved in the replication of viruses, including RNA polymerase and protease.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo studies. In addition to its antiviral activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. These effects may be beneficial in the treatment of diseases associated with inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in laboratory experiments is its broad-spectrum antiviral activity. This makes it a useful tool for studying the replication of different viruses. However, one limitation of using this compound is that it may not be effective against all strains of a particular virus. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives with improved antiviral activity and lower toxicity. Another area of research is the use of this compound in combination with other antiviral agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of viral infections.
合成方法
The synthesis of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-(dimethylamino)benzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide and propyl bromide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to form the thiazolidinone ring.
科学研究应用
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential as an antiviral agent. Research has shown that this compound inhibits the replication of HIV-1 by targeting the reverse transcriptase enzyme. In addition, this compound has also shown activity against other viruses, including herpes simplex virus type 1 and hepatitis B virus.
属性
分子式 |
C23H27N3O2S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27N3O2S/c1-5-15-26-22(27)21(16-17-7-11-19(12-8-17)25(3)4)29-23(26)24-18-9-13-20(14-10-18)28-6-2/h7-14,16H,5-6,15H2,1-4H3/b21-16-,24-23? |
InChI 键 |
GHVOVZIUHJARCB-NXZXOXKRSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)

![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)

![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B300974.png)
